3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid

描述

Systematic IUPAC Nomenclature and Structural Representation

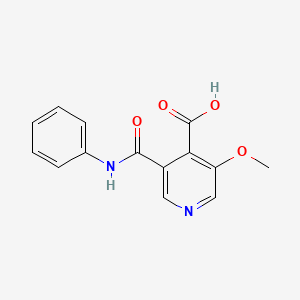

The International Union of Pure and Applied Chemistry nomenclature for this compound is systematically designated as 3-methoxy-5-(phenylcarbamoyl)pyridine-4-carboxylic acid. This nomenclature follows the standard convention for substituted pyridine derivatives, where the pyridine ring serves as the parent structure and substituents are numbered according to their positions relative to the nitrogen atom in the heterocyclic ring. The systematic name clearly indicates the presence of three distinct functional groups attached to the pyridine core: a methoxy group at position 3, a phenylcarbamoyl group at position 5, and a carboxylic acid group at position 4.

The structural representation of this compound reveals a complex aromatic system with multiple reactive sites. The compound features a pyridine ring as the central scaffold, with the carboxylic acid functionality positioned at the 4-position, which classifies it as an isonicotinic acid derivative. The methoxy substituent at position 3 introduces electron-donating properties that can influence the electronic distribution throughout the molecule. The phenylcarbamoyl group at position 5 represents an amide linkage connecting the pyridine ring to a benzene ring through a carbonyl bridge, creating an extended conjugated system that contributes to the compound's unique chemical behavior.

The three-dimensional conformational analysis of this compound indicates that the phenyl ring of the carbamoyl group can adopt various orientations relative to the pyridine plane, influenced by steric interactions and electronic effects. The methoxy group at position 3 is typically oriented to minimize steric hindrance with neighboring substituents while maximizing favorable electronic interactions. The carboxylic acid group at position 4 can exist in both protonated and deprotonated forms depending on the solution conditions, which significantly affects the compound's solubility and reactivity characteristics.

属性

IUPAC Name |

3-methoxy-5-(phenylcarbamoyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4/c1-20-11-8-15-7-10(12(11)14(18)19)13(17)16-9-5-3-2-4-6-9/h2-8H,1H3,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIYISUPHWCIBIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CN=C1)C(=O)NC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670135 | |

| Record name | 3-Methoxy-5-(phenylcarbamoyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1087659-19-5 | |

| Record name | 3-Methoxy-5-(phenylcarbamoyl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid typically involves the reaction of isonicotinic acid derivatives with methoxy and phenylcarbamoyl groups. One common method includes the use of coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of boronic acids with halides in the presence of a palladium catalyst . The reaction conditions often require a base, such as potassium carbonate, and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially using continuous flow reactors and automated systems to handle large-scale reactions.

化学反应分析

Types of Reactions

3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, such as converting the carboxylic acid group to an alcohol.

Substitution: The methoxy and phenylcarbamoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acid derivatives, while reduction could produce alcohols or amines.

科学研究应用

Organic Synthesis

3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid serves as a versatile intermediate in the synthesis of complex organic molecules. Its ability to participate in coupling reactions makes it a valuable component in the development of pharmaceuticals and agrochemicals.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry due to its potential biological activities:

- Anticancer Properties : Research indicates that derivatives of isonicotinic acid can exhibit anticancer activity. The introduction of the phenylcarbamoyl group may enhance this activity by improving bioavailability and target specificity.

- Enzyme Inhibition : Studies have demonstrated that compounds similar to this compound can act as inhibitors for enzymes like acetylcholinesterase (AChE), which is significant in treating neurodegenerative diseases such as Alzheimer's disease .

Biological Studies

The ability of this compound to form stable complexes with biological molecules allows it to be used in various biological assays:

- Protein Interactions : It can be employed to study protein-ligand interactions, providing insights into enzyme mechanisms and potential therapeutic targets.

- Antimicrobial Activity : Preliminary studies suggest that derivatives may possess antibacterial properties, making them candidates for developing new antimicrobial agents.

Case Studies and Research Findings

Several studies highlight the potential applications of this compound:

- Anticancer Activity : A study published in Pharmaceutical Research explored the synthesis of isonicotinic acid derivatives and their cytotoxic effects on cancer cell lines. The findings suggested that modifications at the 5-position significantly enhanced anticancer activity compared to unmodified isonicotinic acid derivatives .

- Enzyme Inhibition : Research conducted on related compounds demonstrated their efficacy as AChE inhibitors with IC50 values comparable to established drugs. This positions them as potential leads for developing new treatments for Alzheimer's disease .

- Synthetic Methodology Development : Recent advancements in synthetic methodologies incorporating this compound have been reported, emphasizing its role as a key intermediate in synthesizing more complex structures with therapeutic relevance .

作用机制

The mechanism of action of 3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved often include signal transduction and metabolic processes, where the compound can modulate the activity of key proteins .

相似化合物的比较

Structural Analogs in the Isonicotinic Acid Family

The following table compares 3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid with its closest structural analogs:

Key Observations :

Pyridinecarboxylic Acids with Halogen/Methyl Substituents

Key Observations :

Heterocyclic Carboxylic Acids with Isoxazole Moieties

Key Observations :

- Isoxazole-based compounds exhibit distinct electronic properties due to the oxygen-nitrogen heterocycle, influencing binding affinity in enzyme inhibition studies .

- Nitro groups (e.g., 5-Methyl-4-nitro-3-isoxazolecarboxylic acid) increase oxidative reactivity but reduce stability under basic conditions .

Research Findings and Functional Implications

- Synthetic Utility : The phenylcarbamoyl group in the target compound facilitates nucleophilic aromatic substitution reactions, unlike halogenated analogs that favor electrophilic pathways .

- Solubility : Compared to isoxazole derivatives, the target compound has lower aqueous solubility (due to the phenylcarbamoyl group) but higher solubility in DMSO and THF .

- Thermal Stability : Pyridine derivatives with methoxy groups (e.g., this compound) exhibit higher thermal stability (>200°C) than nitro-substituted isoxazoles (<150°C) .

生物活性

3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid (C14H12N2O4) is a derivative of isonicotinic acid, recognized for its diverse biological activities and potential therapeutic applications. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its interactions with various biological targets, including enzymes and receptors. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and applications.

- Molecular Formula : C14H12N2O4

- Molecular Weight : 256.26 g/mol

- Structure : The compound features a methoxy group and a phenylcarbamoyl moiety attached to the isonicotinic acid framework, which enhances its reactivity and biological profile.

The biological activity of this compound primarily involves its interaction with specific molecular targets. It can act as an inhibitor or activator depending on the context:

- Enzyme Interaction : The compound may inhibit certain enzymes involved in metabolic pathways, thereby modulating biological processes.

- Receptor Modulation : It has been shown to interact with nicotinic acetylcholine receptors (nAChRs), influencing calcium signaling pathways that are critical in various physiological responses .

Antioxidant Activity

The compound's structure suggests potential antioxidant properties, which are critical in combating oxidative stress-related diseases. While specific data on this compound's antioxidant capacity is sparse, related studies indicate that similar compounds can scavenge free radicals and inhibit lipid peroxidation .

Anti-inflammatory Effects

In models of autoimmune diseases, such as experimental autoimmune encephalomyelitis (EAE), compounds with structural similarities to this compound have shown promise in reducing inflammation and modulating immune responses:

- In Vivo Studies : In EAE models, treatment with related compounds resulted in reduced clinical symptoms and lower levels of inflammatory cytokines . This suggests that this compound may also possess anti-inflammatory properties.

Case Studies

- Experimental Autoimmune Encephalomyelitis (EAE) :

- Antimicrobial Screening :

Research Findings Summary

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 3-Methoxy-5-(phenylcarbamoyl)isonicotinic acid, and how can purity be validated?

- Methodology :

- Synthesis : Use column chromatography (silica gel and Sephadex LH 20) for isolation, as demonstrated in biotransformation studies of structurally related isonicotinic acid derivatives .

- Purification : Recrystallization in polar solvents (e.g., ethanol/water mixtures) to remove byproducts.

- Purity Validation : High-performance liquid chromatography (HPLC) with UV detection at 254 nm, complemented by melting point analysis (if applicable) .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodology :

- THz Spectroscopy : Effective for distinguishing structural isomers of pyridinecarboxylic acids (e.g., nicotinic vs. isonicotinic acid) by detecting vibrational modes in the 0.1–4.0 THz range .

- NMR and IR : Use H/C NMR to confirm substitution patterns (e.g., methoxy and phenylcarbamoyl groups) and IR for carbonyl (C=O) and amide (N-H) bond identification .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (CHNO) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers address discrepancies in reported physicochemical properties, such as sublimation enthalpy or thermal stability?

- Methodology :

- Isothermal Thermogravimetry : Apply TA Instruments SDTQ600 to measure sublimation enthalpies under controlled conditions. Compare results with computational models (e.g., Clausius-Clapeyron equation) to resolve inconsistencies .

- Differential Scanning Calorimetry (DSC) : Assess thermal stability by analyzing melting points and decomposition temperatures. Cross-reference with literature on pyridinecarboxylic acid isomers (e.g., picolinic vs. isonicotinic acid) .

Q. What computational strategies are suitable for predicting the compound’s interactions in drug design, such as enzyme inhibition?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding with target proteins (e.g., enoyl ACP reductase [InhA] in Mycobacterium tuberculosis). Validate with experimental MIC values from analogs like isonicotinic acid N-oxide .

- Pharmacokinetic Modeling : Employ SwissADME or ADMETLab to predict oral bioavailability and hepatotoxicity, leveraging data from structurally related phenylcarbamoyl derivatives .

Q. How does the compound’s structure influence its performance in material science applications, such as perovskite solar cells?

- Methodology :

- SAM Functionalization : Test as a co-adsorbed self-assembled monolayer (SAM) in p-i-n perovskite solar cells. Compare efficiency metrics (e.g., PCE%) with analogs like 2-chloro-5-(trifluoromethyl)isonicotinic acid (PyCA-3F) .

- Surface Analysis : Use X-ray photoelectron spectroscopy (XPS) to study bonding interactions between the carbamoyl group and metal oxide substrates (e.g., ITO or TiO) .

Q. What experimental designs are recommended for studying the compound’s stability under varying pH and environmental conditions?

- Methodology :

- Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions. Monitor degradation via HPLC and LC-MS to identify hydrolysis or oxidation products .

- Light Stability Testing : Use a xenon arc lamp to simulate sunlight exposure. Track photodegradation kinetics using UV-Vis spectroscopy .

Data Contradiction Analysis

- Example : Discrepancies in sublimation enthalpy values for pyridinecarboxylic acids.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。